molecular formula C8H17NO2 B12884059 1-(2-Isopropyloxazolidin-3-yl)ethanol

1-(2-Isopropyloxazolidin-3-yl)ethanol

Cat. No.: B12884059
M. Wt: 159.23 g/mol
InChI Key: WXVLAUWLFQIRIA-UHFFFAOYSA-N
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Description

1-(2-Isopropyloxazolidin-3-yl)ethanol is a chemical compound with the CAS Registry Number 219987-01-6 . It has a molecular formula of C 8 H 17 NO 2 and a molecular weight of 159.23 g/mol . The compound is part of the oxazolidine family, a class of heterocyclic compounds known for their diverse applications in chemical synthesis and materials science. For instance, oxazolidine derivatives are prominently utilized in industrial settings as key components in hydrocurable systems, such as elastomers, coatings, adhesives, and paints . Furthermore, structurally related oxazolidinones are of significant interest in medicinal chemistry, with extensive research dedicated to modifying their core structure to develop new pharmacological agents, particularly antibiotics . As a building block, this compound offers researchers a versatile scaffold for further chemical modification and exploration in various fields. It is typically stored sealed in a dry environment. This product is intended for research and further manufacturing purposes only and is not meant for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol

InChI

InChI=1S/C8H17NO2/c1-6(2)8-9(7(3)10)4-5-11-8/h6-8,10H,4-5H2,1-3H3

InChI Key

WXVLAUWLFQIRIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N(CCO1)C(C)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

A common starting material is (S)-valinol or related chiral amino alcohols. The oxazolidinone ring is formed by cyclization with carbonyl reagents such as diethyl carbonate under basic conditions.

  • Example: (S)-valinol is reacted with diethyl carbonate in the presence of potassium carbonate at elevated temperature (~135 °C) to yield the oxazolidinone intermediate. Ethanol is distilled off during the reaction, indicating ring closure and carbonate incorporation.

Purification and Characterization

The crude products are purified by silica gel column chromatography, and the purified oxazolidinones are typically obtained as colorless oils or solids. Characterization includes NMR, IR, and mass spectrometry to confirm structure and stereochemistry.

Functionalization to 1-(2-Isopropyloxazolidin-3-yl)ethanol

Reduction of Carbonyl to Alcohol

The propionyl group at the 3-position can be reduced to the corresponding ethanol moiety using mild reducing agents such as sodium borohydride or diisobutylaluminum hydride (DIBAL).

  • For example, after formation of the oxazolidinone hydrazide intermediate, sodium borohydride reduction at 0 °C yields the primary alcohol intermediate, which upon cyclization forms the oxazolidinone with the ethanol substituent.

Cyclization and Final Product Formation

The cyclization step to form the oxazolidinone ring with the ethanol substituent is often facilitated by base-induced intramolecular nucleophilic attack, typically using sodium hydroxide or carbonate bases.

  • The reaction is monitored by thin-layer chromatography (TLC) and completed within a few hours at room temperature.

Isolation and Purification

The final product, 1-(2-Isopropyloxazolidin-3-yl)ethanol, is isolated by extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure. Further purification by silica gel chromatography yields the pure compound.

Representative Data Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Oxazolidinone formation (S)-valinol + diethyl carbonate + K2CO3 135 °C 5 h ~85-90 Ethanol distilled off during reaction
Isopropyl substitution (4S)-isopropyl-2-oxazolidinone + n-BuLi + propionyl chloride -75 °C 1 h total 89 Low temperature to maintain stereochemistry
Reduction to ethanol derivative Sodium borohydride in MeOH 0 °C to RT 15 min 80-85 Followed by base-induced cyclization
Final purification Silica gel chromatography Ambient - - Purity confirmed by NMR and MS

Research Findings and Notes

  • The use of low temperatures (-75 °C) during lithiation and acylation steps is critical to prevent racemization and side reactions.
  • The choice of base (e.g., sodium hydroxide vs. carbonate) affects the rate and completeness of cyclization to the oxazolidinone ring.
  • The stereochemical outcome is confirmed by chiral HPLC and NMR spectroscopy, ensuring the (4S) configuration is retained throughout the synthesis.
  • Alternative methods involving hydrazide intermediates and E1cB N-N cleavage have been reported to access oxazolidinone derivatives with high enantiomeric excess.
  • The synthetic route is scalable and amenable to modifications for preparing analogues with different substituents at the 2- or 3-positions.

Chemical Reactions Analysis

1-(2-Isopropyloxazolidin-3-yl)ethanol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1-(2-Isopropyloxazolidin-3-yl)ethanol has several notable applications in scientific research:

Medicinal Chemistry

The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. Its oxazolidine structure is particularly relevant for developing compounds that target specific biological pathways, such as enzyme inhibition .

Biochemical Studies

In biological research, this compound serves as a substrate in biochemical assays and studies of enzyme mechanisms. Its ability to interact with enzymes can provide insights into metabolic pathways and regulatory mechanisms .

Polymer Chemistry

Due to its functional groups, 1-(2-Isopropyloxazolidin-3-yl)ethanol is used in the production of polymers and resins. It contributes to the development of materials with tailored properties suitable for various industrial applications .

Case Study 1: Enzyme Interaction

Research has demonstrated that 1-(2-Isopropyloxazolidin-3-yl)ethanol can act as an inhibitor for certain enzymes involved in metabolic processes. In vitro studies showed that varying concentrations of the compound affected enzyme activity, suggesting potential therapeutic applications in metabolic disorders .

Case Study 2: Polymer Development

In a study focused on polymer synthesis, researchers incorporated 1-(2-Isopropyloxazolidin-3-yl)ethanol into polymer chains to enhance mechanical properties and thermal stability. The resulting materials exhibited improved performance compared to conventional polymers, highlighting the compound's utility in materials science .

Mechanism of Action

The mechanism of action of 1-(2-Isopropyloxazolidin-3-yl)ethanol involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or substrate, affecting specific biochemical pathways. The oxazolidine ring can interact with active sites of enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2-Isopropyloxazolidin-3-yl)ethanol can be compared with other oxazolidine derivatives, such as:

  • Oxazolidine-4-carboxylic acid hydrochloride
  • ®-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
  • (2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid
  • ®-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
  • (S)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
  • ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine

Compared to these compounds, 1-(2-Isopropyloxazolidin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and applications.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-(2-Isopropyloxazolidin-3-yl)ethanol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Utilize reflux conditions with ethanol as a solvent and catalytic systems (e.g., Fe3O4@FU nanoparticles) to enhance reaction efficiency. Monitor progress via TLC (EtOAc/hexane, 1:3) and purify via recrystallization from ethanol . Adjust stoichiometry of aldehydes, amines, and ammonium acetate for optimal cyclization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Employ <sup>1</sup>H/<sup>13</sup>C NMR to confirm oxazolidine and ethanol moieties. Use FTIR to identify hydroxyl (3200–3600 cm<sup>−1</sup>) and C-O-C (1100–1250 cm<sup>−1</sup>) stretches. Cross-validate with X-ray crystallography (CCDC deposition) for absolute configuration .

Q. How can researchers ensure compound stability during storage and experimentation?

  • Methodological Answer : Store at −20°C in anhydrous ethanol to prevent hydrolysis. Use desiccants for long-term stability, referencing protocols for isopropyl-β-D-thiogalactopyranoside (similar hygroscopicity) . Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve contradictions between experimental and theoretical data for this compound’s reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model reaction pathways, comparing energy barriers with experimental kinetics. Use PubChem’s InChIKey (e.g., NXJWGXQDKPXJHE-UHFFFAOYSA-N) to cross-reference electronic properties .

Q. What strategies address low reproducibility in catalytic asymmetric synthesis of the oxazolidine ring?

  • Methodological Answer : Optimize chiral catalysts (e.g., Ru-BINAP complexes) in ethanol under inert atmospheres. Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column) and correlate with steric effects of the isopropyl group .

Q. How can researchers design experiments to probe the compound’s metabolic stability in biological systems?

  • Methodological Answer : Conduct in vitro assays with liver microsomes (human/rat), using LC-MS/MS to track hydroxylation or N-dealkylation. Compare with structurally similar imidazole derivatives (e.g., 2-((5-substituted phenylisoxazol-3-yl)naphthalen-1-ol) .

Q. What advanced analytical workflows validate trace impurities in bulk samples?

  • Methodological Answer : Combine GC-MS (for volatile byproducts) and ICP-OES (metal residues from catalysts). Reference NIST Standard Reference Data for method validation . Use SAINT/SADABS software for crystallographic purity checks .

Data Contradiction & Troubleshooting

Q. How should researchers resolve discrepancies between NMR and X-ray data for stereochemical assignments?

  • Methodological Answer : Re-examine NOESY correlations for spatial proximity of isopropyl and oxazolidine protons. If conflicts persist, redetermine crystal structure at higher resolution (0.8 Å) and validate via Hirshfeld surface analysis .

Q. What experimental controls mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement strict QC protocols:

  • Karl Fischer titration for water content (<0.1%) .
  • Parallel small-scale reactions to test catalyst activity .
  • Statistical DOE (Design of Experiments) to isolate critical variables (e.g., temperature, stirring rate) .

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